![molecular formula C8H11N3O3 B2920142 ethyl 3-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 81303-51-7](/img/structure/B2920142.png)
ethyl 3-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyrazole ring and the attached functional groups. Pyrazole rings are planar and aromatic, contributing to the stability of the molecule. The aminocarbonyl and carboxylate groups could form hydrogen bonds with other molecules, influencing its solubility and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some possibilities based on its structure. The aminocarbonyl and carboxylate groups are likely sites of reactivity. For example, the carbonyl carbon in the aminocarbonyl group is electrophilic and could be attacked by nucleophiles . The carboxylate group could participate in acid-base reactions.Mechanism of Action
properties
IUPAC Name |
ethyl 3-carbamoyl-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-11(2)10-6(5)7(9)12/h4H,3H2,1-2H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNPRPAZUJTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate |
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